2,3-Dimethyl-7-(2-phenylethyl)-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
89732-09-2 |
|---|---|
Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2,3-dimethyl-7-(2-phenylethyl)-1H-indole |
InChI |
InChI=1S/C18H19N/c1-13-14(2)19-18-16(9-6-10-17(13)18)12-11-15-7-4-3-5-8-15/h3-10,19H,11-12H2,1-2H3 |
InChI Key |
LUCVTORAZIUSCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(C=CC=C12)CCC3=CC=CC=C3)C |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques for 2,3 Dimethyl 7 2 Phenylethyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,3-Dimethyl-7-(2-phenylethyl)-1H-indole. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra provides detailed information about the molecular framework, including the connectivity of atoms and the spatial relationships between different parts of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region, generally between δ 7.5 and 8.5 ppm. The aromatic protons on the indole ring and the phenyl group of the phenylethyl substituent will resonate in the aromatic region (δ 7.0-7.6 ppm). The protons of the two methyl groups at the C2 and C3 positions of the indole ring are expected to appear as sharp singlets in the upfield region, likely between δ 2.2 and 2.5 ppm. The ethyl bridge of the phenylethyl group will show two characteristic triplets, corresponding to the two methylene (B1212753) groups, typically in the range of δ 2.8-3.2 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum will display distinct signals for each unique carbon atom. The quaternary carbons of the indole ring, C2, C3, C3a, and C7a, will have chemical shifts in the range of δ 107-136 ppm. The aromatic carbons of the benzene (B151609) rings will also resonate in the downfield region, typically between δ 110 and 142 ppm. The methyl carbons at C2 and C3 are expected to have signals in the upfield region, around δ 8-12 ppm. The methylene carbons of the ethyl bridge will appear in the aliphatic region of the spectrum.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. COSY spectra establish the connectivity between adjacent protons, for instance, confirming the coupling between the methylene protons of the ethyl linker and the aromatic protons of the phenyl group. HSQC is used to correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is vital for confirming the attachment of the phenylethyl group to the C7 position of the indole ring and for assigning the quaternary carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N-H | 7.8 - 8.2 (br s) | - |
| C2 | - | ~130 |
| C3 | - | ~108 |
| C2-CH₃ | 2.3 - 2.5 (s) | 11.5 - 12.5 |
| C3-CH₃ | 2.2 - 2.4 (s) | 8.5 - 9.5 |
| C4 | 7.2 - 7.4 (d) | ~121 |
| C5 | 7.0 - 7.2 (t) | ~119 |
| C6 | 7.1 - 7.3 (d) | ~118 |
| C7 | - | ~131 |
| C3a | - | ~129 |
| C7a | - | ~135 |
| -CH₂-CH₂-Ph | 3.0 - 3.2 (t) | ~36 |
| -CH₂-CH₂-Ph | 2.9 - 3.1 (t) | ~30 |
| Phenyl C1' | - | ~141 |
| Phenyl C2'/C6' | 7.2 - 7.3 (d) | ~128 |
| Phenyl C3'/C5' | 7.1 - 7.2 (t) | ~128 |
| Phenyl C4' | 7.0 - 7.1 (t) | ~126 |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₂₀H₂₁N), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition with high confidence.
Fragmentation Pathway Analysis: Electron ionization (EI) or other ionization techniques can induce fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, a prominent fragmentation pathway is the benzylic cleavage of the C-C bond between the two methylene groups of the phenylethyl substituent. This would result in the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) with an m/z of 91. Another significant fragmentation would be the loss of a methyl radical from the molecular ion. Further fragmentation of the indole ring system can also be observed, providing additional structural information. The study of these fragmentation pathways helps to confirm the connectivity of the different structural motifs within the molecule.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₂₀H₂₁N |
| Exact Mass | 275.1674 |
| Molecular Ion [M]⁺ | m/z 275 |
| Major Fragment 1 | m/z 91 (Tropylium ion, [C₇H₇]⁺) |
| Major Fragment 2 | m/z 260 ([M-CH₃]⁺) |
| Major Fragment 3 | m/z 170 ([M-C₇H₇]⁺) |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups. A prominent band in the region of 3400-3300 cm⁻¹ can be attributed to the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations of the indole and phenyl rings will appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings will give rise to characteristic bands in the 1600-1450 cm⁻¹ region.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3400 - 3300 | 3400 - 3300 |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or natural sources.
HPLC is a widely used technique for the separation, identification, and quantification of non-volatile compounds. For this compound, a reversed-phase HPLC method would be suitable. Method development would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water, with or without a modifier like formic acid or trifluoroacetic acid), flow rate, and column temperature to achieve good resolution and peak shape. A UV detector set at a wavelength where the indole chromophore absorbs strongly (typically around 220 nm or 280 nm) would be appropriate for detection.
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given the relatively high molecular weight of this compound, its volatility might be limited. However, with an appropriate high-temperature column and optimized temperature programming, GC analysis could be feasible for purity assessment. A non-polar or medium-polarity capillary column would likely be used, with a flame ionization detector (FID) or a mass spectrometer (MS) as the detector.
Hyphenated techniques, which couple a separation technique with mass spectrometry, are powerful tools for the analysis of complex mixtures.
LC-MS: Liquid chromatography-mass spectrometry combines the separation power of HPLC with the sensitive and selective detection of MS. This technique is ideal for identifying and quantifying this compound in complex matrices, such as reaction byproducts or biological samples. The mass spectrometer can provide molecular weight information and fragmentation data for each component separated by the HPLC column, aiding in their identification.
GC-MS: Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile components in a mixture. If the target compound is sufficiently volatile, GC-MS can provide excellent separation and definitive identification based on both the retention time and the mass spectrum of the compound. The mass spectrum can be compared to spectral libraries for confirmation.
Table 4: Representative Chromatographic Conditions for the Analysis of Substituted Indoles
| Parameter | HPLC | GC |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature program (e.g., 100 °C to 280 °C) |
| Detection | UV (220 nm, 280 nm) or MS | FID or MS |
X-ray Crystallography for Solid-State Structural Determination
As of the latest available research, a definitive single-crystal X-ray crystallographic analysis for this compound has not been reported in publicly accessible literature. The determination of the three-dimensional atomic arrangement of this specific molecule in its solid state, therefore, remains an area for future investigation.
The process of X-ray crystallography involves several key steps. Initially, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The intensities and geometric arrangement of these spots are meticulously recorded.
Subsequent computational analysis of this diffraction pattern allows for the construction of an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision. This leads to the generation of a detailed molecular model, which includes key structural parameters.
For a hypothetical crystal structure of this compound, a data table summarizing the crystallographic parameters would be generated. An illustrative example of what such a table might contain is provided below. It is important to note that the values in this table are purely hypothetical and are presented to demonstrate the type of information that would be obtained from an X-ray crystallographic study.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Empirical formula | C₁₈H₁₉N |
| Formula weight | 249.35 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å α = 90°b = 15.456(6) Å β = 105.21(3)°c = 9.876(4) Å γ = 90° |
| Volume | 1489.1(9) ų |
| Z | 4 |
Should a crystallographic study of this compound be undertaken in the future, the resulting data would provide invaluable insights into its solid-state conformation, including the planarity of the indole ring, the orientation of the phenylethyl substituent, and any significant intermolecular interactions such as hydrogen bonding or π-stacking. This information is crucial for a comprehensive understanding of the compound's physicochemical properties and its behavior in a solid matrix.
Chemical Reactivity and Transformation Studies of 2,3 Dimethyl 7 2 Phenylethyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) and Phenyl Rings
Electrophilic aromatic substitution (EAS) is a cornerstone of indole chemistry. The reactivity of 2,3-Dimethyl-7-(2-phenylethyl)-1H-indole in EAS reactions is dictated by the electronic properties and steric hindrance of its constituent rings and substituents. The molecule presents two primary sites for electrophilic attack: the indole nucleus and the pendant phenyl ring of the phenylethyl side chain.
The indole ring is inherently electron-rich, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack. However, in the target molecule, the C2 and C3 positions are blocked by methyl groups. This substitution pattern deactivates the pyrrole (B145914) ring towards typical indole EAS reactions and redirects electrophilic attack to the benzenoid ring (positions C4, C5, and C6). Studies on other 2,3-disubstituted indoles have shown that electrophilic substitution, such as Friedel-Crafts alkylation, preferentially occurs at the C6 position. nih.govacs.org The 7-(2-phenylethyl) group, being an alkyl substituent, is an ortho-, para-director. It electronically activates the C6 (ortho) and C4 (para) positions. Steric hindrance from the bulky group at C7 would likely make the C6 position the more probable site of reaction.
Classic formylation methods like the Vilsmeier-Haack reaction, which typically functionalize the C3 position of indoles, would be expected to react at an alternative site on the benzenoid ring or potentially on the activated 2-methyl group under certain conditions, as seen with related trimethylindolenines. sid.irwikipedia.org
The second potential site for EAS is the terminal phenyl ring of the phenylethyl group. The ethyl substituent is an activating, ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be directed to the ortho and para positions of this ring. libretexts.orgyoutube.com A competition between substitution on the indole's benzenoid ring and the side-chain's phenyl ring would be expected, with the outcome depending on the specific reagents, catalyst, and reaction conditions. The indole nucleus is generally more electron-rich than a simple alkylbenzene, suggesting that under many conditions, substitution on the indole C6 position may be favored.
| Reaction Type | Indole Substrate | Reagents/Catalyst | Primary Product(s) | Reference(s) |
| Friedel-Crafts Alkylation | 2,3-Dimethylindole (B146702) | Allyl trichloroacetimidate, TMSOTf | C3-allylated indolenine | nih.gov |
| Friedel-Crafts Alkylation | 2,3-Disubstituted Indoles | p-Quinone Methides, In(OTf)₃, Toluene | C6-alkylated indole | acs.org |
| Friedel-Crafts Acylation | Various Indoles | Acyl chlorides, Zinc Oxide, Ionic Liquid | 3-Acylindole | researchgate.net |
| Vilsmeier-Haack Formylation | 2,3-Dimethylindole | DMF, POCl₃ | 1-Formyl-2,3-dimethylindole | sciencemadness.org |
Note: The table presents data for analogous compounds to infer the reactivity of this compound.
Transformations Involving the 1H-Indole Nitrogen Atom
The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton (N-H), allowing for a variety of transformations.
N-Alkylation and N-Acylation: The N-H proton can be removed by a base (e.g., NaH, Cs₂CO₃) to form a nucleophilic indolide anion. This anion can then react with electrophiles in N-alkylation or N-acylation reactions. For 2,3-disubstituted indoles, where C3 attack is blocked, N-functionalization is a common pathway. rsc.org However, competition between N1 and C6 alkylation can occur, and the regioselectivity can be controlled by the choice of solvent. For instance, indium-catalyzed alkylation of 2,3-disubstituted indoles with p-quinone methides yields C6-alkylated products in toluene, whereas the same reaction in THF favors N1-alkylation. nih.govacs.org
N-acylation is readily achieved using standard reagents like acyl chlorides or anhydrides in the presence of a base. researchgate.net The use of thioesters as a stable acyl source has also been reported as a mild and efficient method for the chemoselective N-acylation of indoles. nih.gov For 2,3-dimethylindole specifically, N-formylation has been accomplished using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). sciencemadness.org
| Reaction Type | Indole Substrate | Reagents/Conditions | Primary Product | Reference(s) |
| N-Alkylation | 2,3-Disubstituted Indoles | p-Quinone Methides, In(OTf)₃, THF | N1-alkylated indole | acs.org |
| N-Acylation | 3-Methylindole | S-methyl butanethioate, Cs₂CO₃, Xylene, 140 °C | 1-Butanoyl-3-methylindole | nih.gov |
| N-Formylation | 2,3-Dimethylindole | DMF, POCl₃ | 1-Formyl-2,3-dimethylindole | sciencemadness.org |
Note: The table presents data for analogous compounds to infer the reactivity of this compound.
Modifications of the Phenylethyl Side Chain: Oxidation, Reduction, and Derivatization
The 7-(2-phenylethyl) side chain offers several sites for chemical modification.
Oxidation: The benzylic carbon of the side chain (the -CH₂- group attached to the phenyl ring) is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains on aromatic rings to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom. libretexts.orglibretexts.orgunizin.org Applying such conditions to the target molecule would be expected to cleave the ethyl bridge, oxidizing the benzylic carbon to yield 2-(7-(2,3-dimethyl-1H-indolyl)methyl)benzoic acid. Milder or more selective oxidation might yield a ketone at the benzylic position.
Reduction: The phenyl ring of the side chain can be reduced to a cyclohexyl ring via catalytic hydrogenation. This typically requires forcing conditions, such as high-pressure hydrogen gas with a catalyst like rhodium on carbon (Rh/C) or platinum, due to the stability of the aromatic ring. unizin.org This transformation would convert the 7-(2-phenylethyl) substituent into a 7-(2-cyclohexylethyl) group. The indole's benzenoid ring could also be reduced under such conditions, though often the isolated aromatic ring is more readily hydrogenated than the fused aromatic system of indole.
Derivatization: The side chain can be functionalized in various ways. The benzylic C-H bonds are relatively weak and can be a site for radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS). The resulting benzylic bromide is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR, -NR₂). Furthermore, as discussed in section 4.1, the terminal phenyl ring can undergo electrophilic aromatic substitution to introduce substituents onto the side chain itself.
Regioselectivity and Stereoselectivity in Reaction Pathways
Regioselectivity: The prediction of which site on the molecule will react is a key consideration in its chemical transformations.
Electrophilic Aromatic Substitution: The regioselectivity of EAS is a competition between two activated aromatic systems. The indole nucleus is generally a stronger nucleophile than the phenylethyl's phenyl ring. With the C2 and C3 positions blocked, attack is directed to the indole's benzenoid ring. The 7-alkyl group directs ortho (C6) and para (C4). Given the steric bulk at C7, the C6 position is a likely candidate for substitution. acs.org However, a highly reactive electrophile or specific catalytic conditions could favor substitution on the less-hindered ortho/para positions of the terminal phenyl ring. Studies on 4-substituted indoles have shown that the electronic nature of substituents and protecting groups on the indole nitrogen can significantly influence whether cyclization occurs at C3 or C5, highlighting the fine balance of factors controlling regioselectivity. beilstein-journals.org
N- vs. C-Alkylation: As established for 2,3-disubstituted indoles, the reaction of the indolide anion is highly regioselective. While N-alkylation is common, C6-alkylation can be achieved under thermodynamic control in non-polar solvents, whereas kinetic control in polar solvents favors N-alkylation. nih.govacs.org
Stereoselectivity: The parent molecule, this compound, is achiral and its reactions with achiral reagents will produce achiral products. Stereoselectivity becomes a critical factor when new chiral centers are created.
Asymmetric Catalysis: Chiral centers can be introduced with high enantioselectivity using asymmetric catalysts. For example, enantioselective Friedel-Crafts alkylation of indoles at the C7 position has been achieved using chiral phosphoric acid catalysts. acs.orgacs.org Similarly, asymmetric dearomatization of indole derivatives can produce chiral indolines. acs.org Such strategies could potentially be applied to create a chiral center at the C6 position of the indole or during functionalization of the side chain.
Substrate-Controlled Reactions: If a chiral center were introduced into the side chain (e.g., via asymmetric oxidation to a secondary alcohol), this new stereocenter could direct the stereochemical outcome of subsequent reactions on other parts of the molecule, leading to diastereoselective transformations.
Theoretical and Computational Investigations of 2,3 Dimethyl 7 2 Phenylethyl 1h Indole
Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods can determine the distribution of electrons within the molecule, which governs its reactivity and spectral properties. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it representative of the molecule's nucleophilic nature. libretexts.org The LUMO is the innermost orbital without electrons and serves as an electron acceptor, indicating its electrophilic nature. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, based on conceptual DFT, include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). rsc.org These parameters help in predicting the most probable sites for electrophilic and nucleophilic attacks. sapub.org For 2,3-Dimethyl-7-(2-phenylethyl)-1H-indole, these calculations would reveal how the electronic properties of the indole (B1671886) core are influenced by the methyl and phenylethyl substituents.
Illustrative Data: Frontier Molecular Orbitals and Reactivity Descriptors
Below is a representative table of data that would be generated from quantum chemical calculations for the target molecule.
| Parameter | Symbol | Value (Illustrative) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 eV | Energy of the outermost electron-donating orbital. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Energy Gap | ΔE | 4.6 eV | Indicates chemical reactivity and stability. |
| Chemical Potential | μ | -3.5 eV | Describes the tendency of electrons to escape. |
| Chemical Hardness | η | 2.3 eV | Measures resistance to change in electron distribution. |
| Global Electrophilicity Index | ω | 2.68 eV | Quantifies the electrophilic nature of the molecule. |
Density Functional Theory (DFT) Studies for Optimized Geometries and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and vibrational properties of molecules with high accuracy. researchgate.netnih.gov DFT calculations are used to find the optimized geometry of a molecule, which corresponds to its most stable, lowest-energy conformation. researchgate.net This involves determining the precise bond lengths, bond angles, and dihedral angles between atoms. For this compound, DFT would provide detailed insights into the spatial arrangement of the indole ring relative to the flexible phenylethyl side chain.
Once the optimized geometry is obtained, the same DFT methods can be used to calculate the molecule's harmonic vibrational frequencies. researchgate.net These theoretical frequencies correspond to the molecule's fundamental modes of vibration (e.g., stretching, bending, and rocking of bonds). The calculated vibrational spectrum can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific atomic motions. derpharmachemica.comnih.gov Various DFT functionals, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to achieve results that correlate well with experimental findings. researchgate.netnih.gov
Illustrative Data: Calculated Vibrational Frequencies
This table provides an example of key vibrational frequencies that could be calculated for this compound using DFT.
| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) (Illustrative) |
| N-H Stretch | Indole N-H | 3515 |
| C-H Stretch (Aromatic) | Phenyl & Indole Rings | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Methyl & Ethyl Groups | 2980 - 2850 |
| C=C Stretch (Aromatic) | Phenyl & Indole Rings | 1610, 1585, 1490 |
| C-H Bend (Aliphatic) | Methyl & Ethyl Groups | 1460, 1375 |
| C-H Out-of-Plane Bend | Aromatic Rings | 850 - 750 |
Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. easychair.org By simulating these movements, MD can reveal the conformational landscape of a flexible molecule like this compound, showing the different shapes (conformers) it can adopt and the transitions between them. wustl.edunih.gov This is particularly important for understanding how the phenylethyl side chain moves and folds relative to the rigid indole core.
MD simulations are also invaluable for studying how the molecule interacts with its environment, especially with solvent molecules. mdpi.com Simulations can be run with the molecule solvated in a box of explicit water molecules or other organic solvents to observe the formation of hydrogen bonds and other non-covalent interactions. bohrium.comnih.gov Analysis of the simulation trajectory can provide metrics like the Root Mean Square Deviation (RMSD) to assess structural stability and the Radial Distribution Function (RDF) to characterize the structure of the solvent around the solute. researchgate.net These simulations help explain how different solvents might influence the molecule's conformation and stability. mdpi.com
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. semanticscholar.orgthesciencein.org This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a score for each to estimate the binding affinity. nih.gov The results can identify the most likely binding mode and reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.govnih.gov This information is vital for understanding the structural basis of the ligand's potential biological activity. rsc.org
Illustrative Data: Molecular Docking Results
The following table is a hypothetical example of results from a molecular docking study of this compound against a protein target.
| Protein Target | Binding Energy (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) | Type of Interaction (Illustrative) |
| Protein Kinase A | -9.2 | Tyr204, Phe54 | π-π Stacking |
| Leu49, Val123 | Hydrophobic | ||
| Gln84 | Hydrogen Bond (with Indole N-H) | ||
| Lys72 | Cation-π |
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties using statistical methods. A QSPR model is a mathematical equation that relates numerical descriptors of a molecule's structure to a specific property. researchgate.net
To develop a QSPR model for indole derivatives, a set of molecules with known properties would be used. For each molecule, including this compound, a series of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). mdpi.com Statistical techniques are then used to build a model that can predict properties for new or untested compounds based solely on their calculated descriptors. Such models can be used to estimate properties like solubility, boiling point, or chromatographic retention times, aiding in the design and characterization of new chemical entities. researchgate.net
Structure Activity Relationship Sar Studies of 2,3 Dimethyl 7 2 Phenylethyl 1h Indole Analogues
Impact of Substituent Variations on the Indole (B1671886) Ring at C-2, C-3, and C-7
The substitution pattern on the indole core is a critical determinant of biological activity. The C-2, C-3, and C-7 positions, in particular, offer strategic points for modification to modulate potency, selectivity, and pharmacokinetic properties.
C-2 and C-3 Positions: The presence of methyl groups at both the C-2 and C-3 positions, as seen in the parent scaffold, significantly influences the molecule's properties. In many bioactive indole series, C-2, C-3 disubstituted derivatives are frequently encountered motifs. These alkyl groups can serve multiple purposes:
Steric Influence: The methyl groups provide steric bulk, which can either be essential for fitting into a specific binding pocket or, conversely, prevent binding to off-targets. In some contexts, replacing a C-2 methyl with a larger ethyl group has been shown to alter selectivity in C-H oxygenation reactions, indicating the sensitivity of this position to steric changes.
Metabolic Stability: These positions are often susceptible to oxidative metabolism. Alkylation, particularly with methyl groups, can block these metabolic pathways, thereby increasing the compound's half-life.
Electronic Properties: Alkyl groups are weakly electron-donating, which can subtly influence the electron density of the indole ring system and its ability to participate in interactions like π-stacking.
SAR studies on other indole scaffolds have shown that the nature of substituents at C-2 and C-3 is pivotal. For instance, in a series of anticancer agents, the replacement of a C-2 phenyl group with a 3,4,5-trimethoxyphenyl group led to a reduction in activity, highlighting the sensitivity of this position to substitution.
C-7 Position: The C-7 position is located on the benzene (B151609) portion of the indole ring and is sterically hindered by the fused pyrrole (B145914) ring. Functionalization at this position is often challenging but can yield compounds with unique properties. A bulky substituent like the 2-phenylethyl group at C-7 directs the molecule's interaction in a specific vector away from the indole core.
SAR data from related C-7 substituted indoles reveals that this position is critical for orienting the molecule within a receptor binding site. For example, in the development of Mcl-1 inhibitors, aryl substituents at the C-7 position were explored to create macrocyclic structures, indicating that this position can tolerate significant bulk and is a key anchor point for extending the molecule. The following table, derived from studies on a different class of indole derivatives, illustrates how substitutions on the indole core can impact biological activity.
| Compound | Indole Substitutions (R1, R2) | Binding Affinity (Ki, nM) | Cellular Potency (H929 EC50, nM) |
|---|---|---|---|
| Analogue A | 4-F, 5-OMe | 0.005 | 14 |
| Analogue B | 4-Me, 5-OMe | 0.004 | 22 |
| Analogue C | 4-OMe, 5-Me | 0.005 | 36 |
| Analogue D | 4-H, 5-Me | 0.006 | 56 |
Role of the Phenylethyl Side Chain Length and Phenyl Ring Substitutions
The 2-phenylethyl moiety is a common pharmacophore in medicinal chemistry, found in numerous neurotransmitters and drugs. researchgate.netmdpi.com Its role is multifaceted, involving hydrophobic interactions, potential π-stacking, and precise positioning of the terminal phenyl ring.
Side Chain Length: The two-carbon (ethyl) linker between the indole C-7 position and the phenyl ring is crucial for spatial orientation. This specific length dictates the distance and angle at which the phenyl group can interact with a target protein.
Shortening the chain (e.g., to a benzyl (B1604629) group) would bring the phenyl ring closer to the indole core, drastically altering the molecule's conformation and interaction profile.
Lengthening the chain (e.g., to a 3-phenylpropyl group) would increase flexibility and place the phenyl ring in a different region of the binding site, which could be either beneficial or detrimental to activity. This increased flexibility might also come at an entropic cost upon binding.
Phenyl Ring Substitutions: The terminal phenyl ring is an ideal location for modification to fine-tune activity, selectivity, and physicochemical properties. The electronic properties of substituents on this ring can significantly impact binding affinity. cresset-group.com
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro (NO₂), or trifluoromethyl (CF₃) groups can alter the electrostatic potential of the ring, potentially forming favorable interactions with electron-rich pockets or participating in halogen bonding.
Electron-Donating Groups (EDGs): Alkyl (e.g., CH₃) or alkoxy (e.g., OCH₃) groups increase the electron density of the phenyl ring, which can enhance π-π stacking interactions. They can also improve metabolic stability and lipophilicity.
Hydrogen-Bonding Groups: Hydroxyl (-OH) or amino (-NH₂) groups can introduce key hydrogen bond donor/acceptor interactions, which can dramatically increase binding affinity and selectivity.
The position of the substituent (ortho, meta, or para) is also critical, as it determines the directionality of these new interactions. The table below shows representative data from a series of 5-HT₂A receptor ligands, demonstrating the impact of phenyl ring substitution on binding affinity.
| Compound | Substitution on Phenyl Ring (R¹) | Binding Affinity (Ki, nM) for 5-HT₂A Receptor |
|---|---|---|
| Phenethylamine | H (unsubstituted) | 134.0 ± 1.2 |
| Analogue E | para-Methoxy | 226.0 ± 1.1 |
| Analogue F | para-Nitro | 209.0 ± 1.1 |
| Analogue G | para-Methyl | 138.0 ± 1.1 |
| Analogue H | para-Bromo | 117.0 ± 1.1 |
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a paramount role in the interaction of small molecules with chiral biological macromolecules like receptors and enzymes. For analogues of 2,3-Dimethyl-7-(2-phenylethyl)-1H-indole, stereochemical factors can arise from two main sources.
First, if the ethyl linker of the side chain is substituted, it would create a chiral center. The (R) and (S) enantiomers would orient the phenyl group differently, and it is common for one enantiomer to be significantly more active than the other, as it can achieve a more complementary fit with the binding site.
Second, and perhaps more subtly, the substitution pattern of the core molecule—with bulky groups at C-2, C-3, and C-7—creates the potential for atropisomerism . Atropisomers are stereoisomers that result from hindered rotation around a single bond. In this case, the bond between the indole C-7 and the phenylethyl side chain could have restricted rotation. This would mean that the molecule could exist as two distinct, non-interconverting enantiomers, even without a traditional chiral carbon. Recent studies on the synthesis of C-7 substituted indoles have successfully generated such axially chiral atropisomers, demonstrating that this is a tangible stereochemical feature for this class of compounds. These atropisomers can exhibit vastly different biological activities and pharmacokinetic profiles.
Elucidation of Pharmacophore Models
A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. Although a specific model for this compound is not established, a hypothetical model can be proposed based on its structural components.
A plausible pharmacophore model would include:
One Hydrogen Bond Donor (HBD): The indole N-H group is a classic hydrogen bond donor.
Two Aromatic/Hydrophobic Regions: The indole ring system itself constitutes one large hydrophobic and aromatic feature. The terminal phenyl ring of the side chain provides a second distinct aromatic/hydrophobic region.
Defined Spatial Relationship: The crucial element of the pharmacophore is the specific three-dimensional arrangement of these features. The 2,3-dimethyl substitution pattern and the C-7 phenylethyl chain define the relative positions and orientations of the HBD and the two aromatic regions.
Virtual screening or the design of new analogues would use this model to identify or create compounds where these key features are correctly positioned. For example, replacing the indole core with another bioisosteric heterocycle (like a benzimidazole (B57391) or azaindole) could be explored, provided it maintains the HBD and aromatic character in the correct spatial orientation. Similarly, modifications to the phenylethyl chain (as discussed in section 6.2) would be guided by their ability to better match the hydrophobic/aromatic feature of the pharmacophore model. The development of such models is crucial for rationally guiding lead optimization efforts. mdpi.com
Bioisosteric Modification and Scaffold Hopping Approaches Based on the 2,3 Dimethyl 7 2 Phenylethyl 1h Indole Core
Indole (B1671886) Ring Bioisosterism: Replacement with Other Heterocycles
The indole ring is a privileged scaffold in medicinal chemistry, but it can be susceptible to metabolic oxidation. Replacing the indole core with a bioisosteric heterocycle can modulate its electronic properties, metabolic stability, and hydrogen bonding capacity while maintaining the essential geometry for biological activity. This approach, often termed scaffold hopping, can lead to the discovery of novel chemotypes with improved drug-like properties. nih.gov
One of the most common bioisosteric replacements for the indole nucleus is the indazole ring. nih.gov This substitution alters the position of the nitrogen atoms within the bicyclic system, which can lead to different hydrogen bond donor-acceptor patterns and potentially altered target interactions. nih.gov Other viable bioisosteres for the indole ring include benzimidazole (B57391), which has been shown to mimic the geometry of the indole scaffold, and various aza-indoles where a carbon atom in the benzene (B151609) portion of the ring is replaced by a nitrogen. pressbooks.pubcambridgemedchemconsulting.com The introduction of a nitrogen atom in the six-membered ring can improve metabolic stability and solubility. cambridgemedchemconsulting.com
| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| 1H-Indole | 1H-Indazole | Alters H-bonding pattern, may improve metabolic stability. nih.govnih.gov |
| 1H-Indole | 2H-Indazole | Presents a different vector for substitution and interaction. nih.gov |
| 1H-Indole | Benzimidazole | Geometrically similar, can offer different interaction points. pressbooks.pub |
| 1H-Indole | 7-Azaindole | May improve metabolic stability and aqueous solubility. cambridgemedchemconsulting.com |
Bioisosteric Replacements within the Phenylethyl Linker and Terminal Phenyl Group
The phenylethyl moiety in the 2,3-Dimethyl-7-(2-phenylethyl)-1H-indole core consists of a two-carbon linker and a terminal phenyl ring, both of which are amenable to bioisosteric modification.
The ethyl linker can be replaced with other groups to alter the flexibility and polarity of this region of the molecule. For instance, replacing the ethyl chain with a more rigid linker like a cyclopropyl group can lock the conformation and may lead to enhanced binding affinity. Introducing heteroatoms, for example by using an ether or an amine linkage, can increase polarity and potentially improve pharmacokinetic properties.
The terminal phenyl ring is a common feature in many bioactive molecules and is often a site of metabolic attack or can contribute to high lipophilicity. nih.govhyphadiscovery.com Replacing the phenyl ring with other aromatic or non-aromatic groups can significantly impact a compound's properties. nih.gov Heteroaromatic rings such as pyridine, thiophene, or pyrazole are frequently used as phenyl ring bioisosteres. cambridgemedchemconsulting.com These replacements can introduce polarity, act as hydrogen bond acceptors, and block sites of metabolism. cambridgemedchemconsulting.comhyphadiscovery.com Non-aromatic, conformationally restricted cyclic systems like bicyclo[1.1.1]pentane (BCP) or cubane have also emerged as effective phenyl mimics, offering improvements in solubility and metabolic stability while maintaining a similar spatial arrangement of substituents. acs.org
| Original Moiety | Bioisosteric Replacement | Potential Advantages |
|---|---|---|
| Ethyl Linker | Cyclopropyl Linker | Increased rigidity, conformational restriction. |
| Ethyl Linker | Ether Linker (-CH₂-O-) | Increased polarity, potential for H-bonding. |
| Terminal Phenyl Group | Pyridyl Group | Increased polarity, potential H-bond acceptor, can reduce hERG activity. cambridgemedchemconsulting.com |
| Terminal Phenyl Group | Thienyl Group | Modulates electronic properties and metabolic profile. cambridgemedchemconsulting.com |
| Terminal Phenyl Group | Bicyclo[1.1.1]pentane (BCP) | Improved metabolic properties and solubility. acs.org |
| Terminal Phenyl Group | Cyclohexyl Group | Reduces potential for π-stacking, may occupy hydrophobic pockets. cambridgemedchemconsulting.com |
Strategies for Enhancing Ligand Efficiency through Bioisosteric Design
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a ligand per heavy atom. It is a useful tool for optimizing lead compounds, as it encourages the development of potent molecules with lower molecular weight. Bioisosteric design can be a powerful strategy to improve ligand efficiency. nih.gov
Emerging Research Directions and Future Perspectives in Indole Chemistry
Advanced Synthetic Methodologies for Complex Indole (B1671886) Architectures
The synthesis of structurally complex indoles has been revolutionized by the development of novel and efficient chemical reactions. Traditional methods, while foundational, often face limitations in scope and efficiency when applied to highly substituted or intricate targets. Modern strategies increasingly focus on atom economy, step efficiency, and the ability to generate molecular diversity rapidly.
Key advanced methodologies include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. rsc.org MCRs are highly valued for their efficiency and ability to quickly build libraries of diverse indole derivatives. A one-pot, three-component protocol based on the Fischer indolisation–N-alkylation sequence allows for the rapid and high-yielding synthesis of 1,2,3-trisubstituted indoles. rsc.org
Domino and Cascade Reactions: These processes involve a series of intramolecular reactions that occur sequentially in a single pot, triggered by a single event. They enable the construction of complex polycyclic indole systems from simple precursors in a highly efficient manner, minimizing the need for intermediate purification steps.
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for modifying the indole core without the need for pre-functionalized starting materials. This approach offers new pathways for creating previously inaccessible indole derivatives by allowing for the selective introduction of substituents at various positions on the indole ring. rsc.org
Photoredox Catalysis: This method uses light energy to drive chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods. It has emerged as a key technique for the formation and functionalization of heterocyclic compounds, including indoles. rsc.org
These advanced methods are critical for synthesizing complex molecules like 2,3-Dimethyl-7-(2-phenylethyl)-1H-indole, which features substitution on both the pyrrole (B145914) and benzene (B151609) rings.
Table 1: Comparison of Modern Indole Synthetic Methodologies
| Methodology | Description | Key Advantages | Relevance to Complex Indoles |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form a product containing the majority of the reactant atoms. | High efficiency, atom economy, rapid generation of molecular diversity. rsc.org | Ideal for creating libraries of variously substituted indoles for screening. |
| Domino/Cascade Reactions | Multiple bond-forming transformations occur under the same reaction conditions without isolating intermediates. | Step economy, reduced waste, rapid construction of polycyclic systems. | Enables the efficient assembly of fused and complex indole architectures. |
| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | Atom economy, avoids pre-functionalization, allows for novel disconnections. rsc.org | Facilitates late-stage modification of the indole core at previously inaccessible positions. |
| Photoredox Catalysis | Uses visible light to initiate redox reactions via a photocatalyst. | Mild reaction conditions, unique reactivity pathways, high selectivity. rsc.org | Allows for novel functionalizations and cyclizations under non-thermal conditions. |
Integration of Artificial Intelligence and Machine Learning in Indole Compound Design
The fields of artificial intelligence (AI) and machine learning (ML) are transforming medicinal chemistry and drug discovery. acs.org These computational tools are increasingly applied to the design and synthesis of novel indole derivatives, accelerating the journey from concept to candidate compound.
Key applications of AI/ML in indole chemistry include:
Predictive Modeling: Machine learning algorithms can be trained on large datasets of known indole compounds to predict their biological activity, physicochemical properties, and potential toxicity. This allows researchers to prioritize the synthesis of candidates with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new indole-based molecules tailored to have specific desired properties. These algorithms can explore vast regions of chemical space to identify novel scaffolds and substitution patterns that may not be conceived through traditional medicinal chemistry approaches.
Retrosynthesis Planning: AI-powered tools can analyze a complex target molecule, such as a substituted indole, and propose one or more viable synthetic routes. acs.org This assists chemists in designing more efficient and robust syntheses, saving significant time and resources in the lab. For example, the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is actively developing data-driven synthesis planning programs. acs.org
The integration of AI and ML offers a powerful approach to navigating the complexities of indole chemistry, enabling a more rational and efficient design of molecules like this compound for specific biological targets.
Table 2: AI and Machine Learning Tools in Drug Discovery
| AI/ML Application | Function | Impact on Indole Research |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of a compound based on its chemical structure. | Prioritizes synthesis of indole derivatives with high predicted potency. |
| Generative Adversarial Networks (GANs) | Generates novel molecular structures with desired properties. | Designs new indole scaffolds optimized for specific targets. |
| Computer-Aided Synthesis Planning (CASP) | Proposes synthetic routes for a target molecule. acs.org | Accelerates the development of efficient synthetic pathways for complex indoles. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a molecule. | Reduces late-stage failures by identifying potential liabilities early in the design phase. |
Green Chemistry Approaches in Indole Synthesis and Functionalization
The principles of green chemistry are increasingly being integrated into the synthesis of indole compounds to minimize environmental impact and enhance safety. This involves the use of sustainable materials, the reduction of waste, and the development of more energy-efficient processes. The Fischer indole synthesis, a classic and widely used method, has been a particular focus for green innovation.
Modern green chemistry strategies in indole synthesis include:
Sustainable Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water or ethanol (B145695). rsc.orgunica.it The use of novel SO3H-functionalized ionic liquids as catalysts has enabled the efficient one-pot Fischer indole synthesis to be carried out in water. rsc.org
Alternative Energy Sources: Employing microwave irradiation or conductively heated sealed-vessel reactors can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. newhaven.eduacs.org
Mechanochemistry: Performing reactions in the solid state by milling, which eliminates the need for bulk solvents. unica.itrsc.org A mechanochemical protocol for the Fischer indole synthesis has been developed using oxalic acid and dimethylurea, providing a solvent-free and environmentally friendly route to indoles. unica.itrsc.org
These green approaches are not only environmentally responsible but often lead to improved reaction efficiency and scalability, making them highly attractive for the industrial production of indole-based pharmaceuticals.
Table 3: Green Chemistry Principles in Indole Synthesis
| Green Chemistry Principle | Application in Indole Synthesis | Example |
|---|---|---|
| Waste Prevention | Utilizing atom-economical reactions like MCRs and domino reactions. | Three-component synthesis of 1,2,3-trisubstituted indoles. rsc.org |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, ethanol, or solvent-free conditions. | Fischer indole synthesis performed in water using ionic liquid catalysts. rsc.org |
| Design for Energy Efficiency | Using microwave irradiation or mechanochemistry to reduce reaction times and energy consumption. | Microwave-assisted synthesis achieving product in minutes instead of hours. newhaven.eduacs.org |
| Catalysis | Employing recyclable solid acid catalysts or highly active organocatalysts instead of stoichiometric reagents. | Mechanochemical Fischer indole synthesis using oxalic acid. unica.itrsc.org |
Collaborative Research Initiatives in Indole-Based Compound Discovery
The complexity and cost of modern drug discovery have fostered a paradigm shift towards greater collaboration. The discovery and development of novel indole-based compounds are increasingly driven by partnerships between academic institutions, pharmaceutical companies, government agencies, and non-profit foundations. rsc.org
These collaborative initiatives play a crucial role by:
Sharing Expertise and Resources: Combining the innovative basic research of academia with the drug development and commercialization expertise of industry accelerates the translation of discoveries into new therapies. rsc.org
Accessing Compound Libraries: Large, diverse collections of chemical compounds, often held by pharmaceutical companies, can be screened by academic partners to identify new starting points for drug discovery programs targeting novel biological pathways.
Leveraging Cutting-Edge Technologies: Collaborations facilitate access to advanced technologies like high-throughput screening, AI-driven drug design platforms, and sophisticated analytical techniques that may not be available to a single entity. mdpi.com
Pre-competitive Alliances: Industry competitors sometimes collaborate in the pre-competitive space to tackle fundamental challenges in drug discovery, such as identifying new drug targets or developing novel platform technologies, which benefits the entire field.
Such interdisciplinary and cross-sectoral collaborations are essential for driving innovation in the field of heterocyclic chemistry and are vital for tackling complex diseases by harnessing the therapeutic potential of diverse indole derivatives. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
